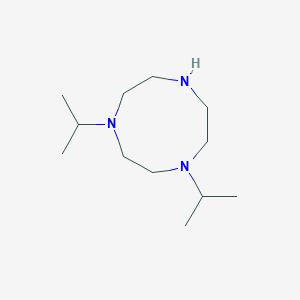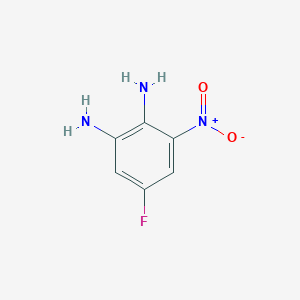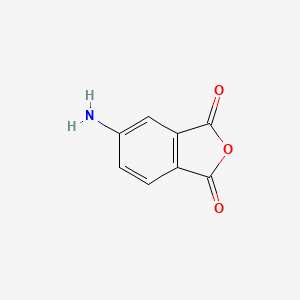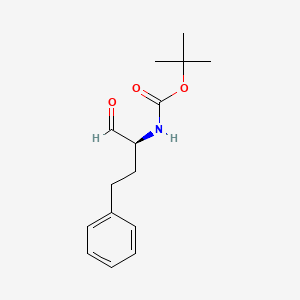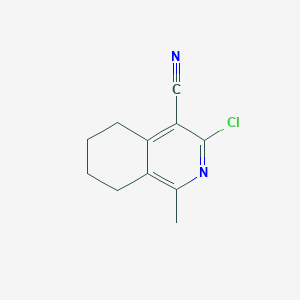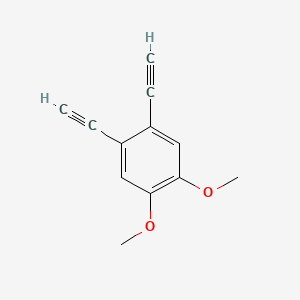
3-(3-Methylbutoxy)aniline
説明
“3-(3-Methylbutoxy)aniline” is an organic compound with the molecular formula C11H17NO . It is a derivative of aniline, which is an organic compound consisting of a benzene ring attached to an amine group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an aniline group (a benzene ring attached to an amine group) and a 3-methylbutoxy group . The exact structure can be found in chemical databases .
科学的研究の応用
Biodegradation Potential
- Environmental Bioremediation : Research has shown that certain bacterial strains, such as Delftia sp. AN3, can degrade aniline and its derivatives, which includes compounds structurally similar to "3-(3-Methylbutoxy)aniline". These bacteria can use aniline as their sole carbon, nitrogen, and energy source, showcasing their potential in bioremediation of contaminated water and soil environments (Liu et al., 2002).
Material Science Applications
- Advanced Material Synthesis : The synthesis of terminal disubstituted N-(4-Benzoyloxybenzylidene)anilines, which includes derivatives of "this compound", has been reported. These compounds exhibit chiral smectic C and cholesteric phases, highlighting their importance in the development of advanced materials such as liquid crystals (Takenaka et al., 1986).
Chemical Transformation Studies
- Chemical Transformations : Studies on the transformation of anilines by bacteria have shown that the structure of the compound significantly affects its microbial transformation rate. This research provides insights into how "this compound" might interact in biological systems and its potential susceptibility to biotransformation processes (Paris & Wolfe, 1987).
Sensor Development
- Sensing Applications : A novel Schiff-base fluorescent sensor for aluminum(III) ions was developed using a derivative of aniline, indicating the potential use of "this compound" in the development of chemical sensors for metal ions detection in biological systems (Tian et al., 2015).
Environmental Applications
- Non-Thermal Plasma Degradation : A study on the degradation of aniline in aqueous solution using non-thermal plasma generated in microbubbles has shown significant degradation and mineralization of aniline, suggesting a potential method for treating water contaminated with "this compound" and similar compounds (Yanan et al., 2018).
特性
IUPAC Name |
3-(3-methylbutoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)6-7-13-11-5-3-4-10(12)8-11/h3-5,8-9H,6-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZQGOGXVNCCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586380 | |
| Record name | 3-(3-Methylbutoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17258-52-5 | |
| Record name | 3-(3-Methylbutoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




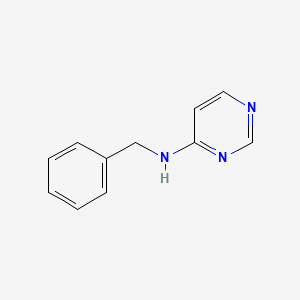
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]](/img/structure/B3048449.png)

